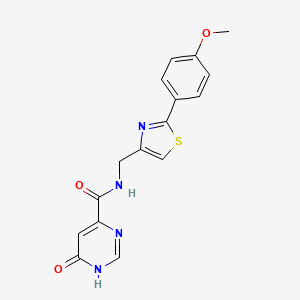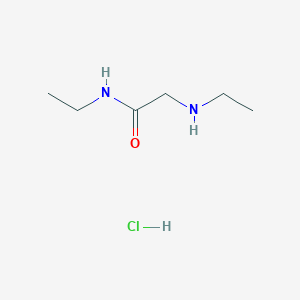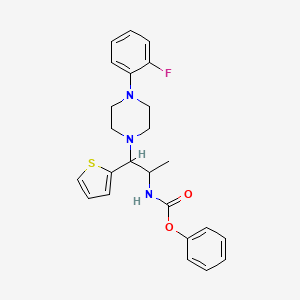![molecular formula C18H16N2O3 B2862337 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate CAS No. 478261-15-3](/img/structure/B2862337.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety linked to a butanoate group through a (Z)-configured imine bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate typically involves the condensation of 2-oxo-1-phenylindole with butanoic acid derivatives. One common method is the Ti-Claisen condensation, which involves the formylation of esters to give α-formyl esters, followed by enol tosylation and Suzuki-Miyaura cross-coupling . The reaction conditions often require the use of catalysts such as pentafluorophenylammonium triflate (PFPAT) and reagents like TsCl-N-methylimidazole-Et3N and LiOH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from dimethylformamide (DMF) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted indole derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] pentanoate
Uniqueness
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate is unique due to its specific structural configuration and the presence of the butanoate group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-8-16(21)23-19-17-14-11-6-7-12-15(14)20(18(17)22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFDCWLJYHWGV-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2862254.png)
![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)
![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)
![2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE](/img/structure/B2862262.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2862266.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)
![4-cyclopropyl-1-methyl-3-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2862269.png)

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)


![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

